

Chlorohydroquinone in the synthesis of hydroxychloroquine.

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Compound of Interest

Compound Name: Chlorohydroquinone

Cat. No.: B041787

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Application Notes: Synthesis of Hydroxychloroquine

Introduction

Hydroxychloroquine is a medication primarily used for the prevention and treatment of malaria. It is also prescribed for the management of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. The synthesis of hydroxychloroquine is a multi-step process that has been refined over the years to improve yield and purity. This document provides a detailed overview of the established synthetic pathway for hydroxychloroquine, focusing on the key reagents and reaction conditions.

It is important to note that based on extensive literature review, **chlorohydroquinone** is not a documented starting material or intermediate in the primary, well-established synthetic routes for hydroxychloroquine. The core structure of hydroxychloroquine is a substituted quinoline ring. The synthesis of this ring system and the subsequent attachment of the side chain typically begins with precursors such as 3-chloroaniline.

Key Intermediates and Reagents

The synthesis of hydroxychloroquine fundamentally involves the coupling of two key intermediates:

- 4,7-dichloroquinoline: This is the core heterocyclic component of the drug.

- N'-ethyl-N'-β-hydroxyethyl-1,4-pentadiazine (also known as 2-((4-aminopentyl) (ethyl)amino)ethan-1-ol or hydroxynovaldiazine): This is the aliphatic side chain that is attached to the quinoline ring.

Synthesis Pathway Overview

The overall synthesis can be conceptually divided into two main stages:

- Synthesis of the 4,7-dichloroquinoline core.
- Synthesis of the N'-ethyl-N'-β-hydroxyethyl-1,4-pentadiazine side chain.
- Condensation of the core and the side chain to form hydroxychloroquine.

Experimental Protocols

Protocol 1: Synthesis of 4,7-Dichloroquinoline

The synthesis of 4,7-dichloroquinoline is a critical step and is often achieved through a cyclization reaction followed by chlorination. One common method starts from m-chloroaniline.

Materials:

- m-Chloroaniline
- Diethyl ethoxymethylenemalonate
- Diphenyl ether (Dowtherm A)
- Phosphorus oxychloride (POCl_3)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethanol

Procedure:

- **Condensation:** m-Chloroaniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, leading to the formation of an intermediate enamine.
- **Cyclization:** The intermediate is then heated at a high temperature (around 250°C) in a high-boiling solvent like diphenyl ether. This induces a thermal cyclization to form 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.
- **Saponification and Decarboxylation:** The resulting ester is saponified using a strong base like sodium hydroxide to yield the corresponding carboxylic acid. Subsequent heating leads to decarboxylation, affording 7-chloro-4-hydroxyquinoline.
- **Chlorination:** The 7-chloro-4-hydroxyquinoline is then treated with a chlorinating agent, typically phosphorus oxychloride, to convert the hydroxyl group at the 4-position into a chlorine atom, yielding the final product, 4,7-dichloroquinoline. The product is then purified, often by recrystallization.

Protocol 2: Synthesis of N'-ethyl-N'-β-hydroxyethyl-1,4-pentadamine

The synthesis of the side chain can be achieved through various routes. A representative method is outlined below.

Materials:

- 5-Chloropentan-2-one
- 2-(Ethylamino)ethanol
- Ammonia
- Reducing agent (e.g., H₂/Raney Nickel)
- Solvents (e.g., methanol, ethanol)

Procedure:

- **Amination:** 5-Chloropentan-2-one is reacted with 2-(ethylamino)ethanol. The amino group of 2-(ethylamino)ethanol displaces the chlorine atom to form 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one.
- **Reductive Amination:** The ketone group of the intermediate is then converted to an amine. This is typically achieved through reductive amination, where the ketone is first reacted with ammonia to form an imine, which is then reduced to the primary amine using a suitable reducing agent like hydrogen gas with a Raney Nickel catalyst. This step yields N'-ethyl-N'-β-hydroxyethyl-1,4-pentadiamine.

Protocol 3: Synthesis of Hydroxychloroquine

The final step involves the condensation of the quinoline core with the aliphatic side chain.

Materials:

- 4,7-Dichloroquinoline
- N'-ethyl-N'-β-hydroxyethyl-1,4-pentadiamine
- Base (e.g., triethylamine, potassium carbonate)
- Solvent (e.g., ethanol, phenol)

Procedure:

- **Condensation Reaction:** 4,7-Dichloroquinoline and N'-ethyl-N'-β-hydroxyethyl-1,4-pentadiamine are heated together in the presence of a base.^{[1][2]} The primary amine of the side chain displaces the chlorine atom at the 4-position of the quinoline ring in a nucleophilic aromatic substitution reaction.^[1]
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled and worked up to remove unreacted starting materials and byproducts. This often involves extraction and washing steps. The crude hydroxychloroquine is then purified, for example, by recrystallization from a suitable solvent to obtain the final product.

Data Presentation

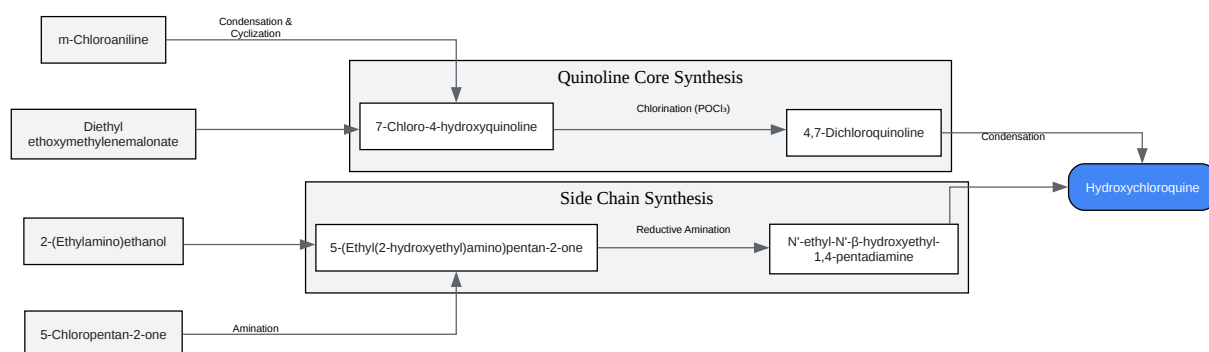
Table 1: Summary of Reaction Conditions and Yields for Hydroxychloroquine Synthesis

Step	Reactants	Reagents /Catalysts	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)
1	4,7-Dichloroquinoline, N'-ethyl-N'-β-hydroxyethyl-1,4-pentadiamine	Triethylamine, Potassium Carbonate	Ethanol	125	6	~78
2	4,7-Dichloroquinoline, N'-ethyl-N'-β-hydroxyethyl-1,4-pentadiamine	-	High Pressure (10-15 bar N ₂)	100-120	4-6	High
3	(S)-2-((4-aminopentyl)(ethyl)amino)ethanol, 4,7-dichloroquinoline	Triethylamine, Potassium Carbonate	None	135	24	62-68

Note: Yields can vary significantly based on the specific conditions and scale of the reaction.

Visualizations

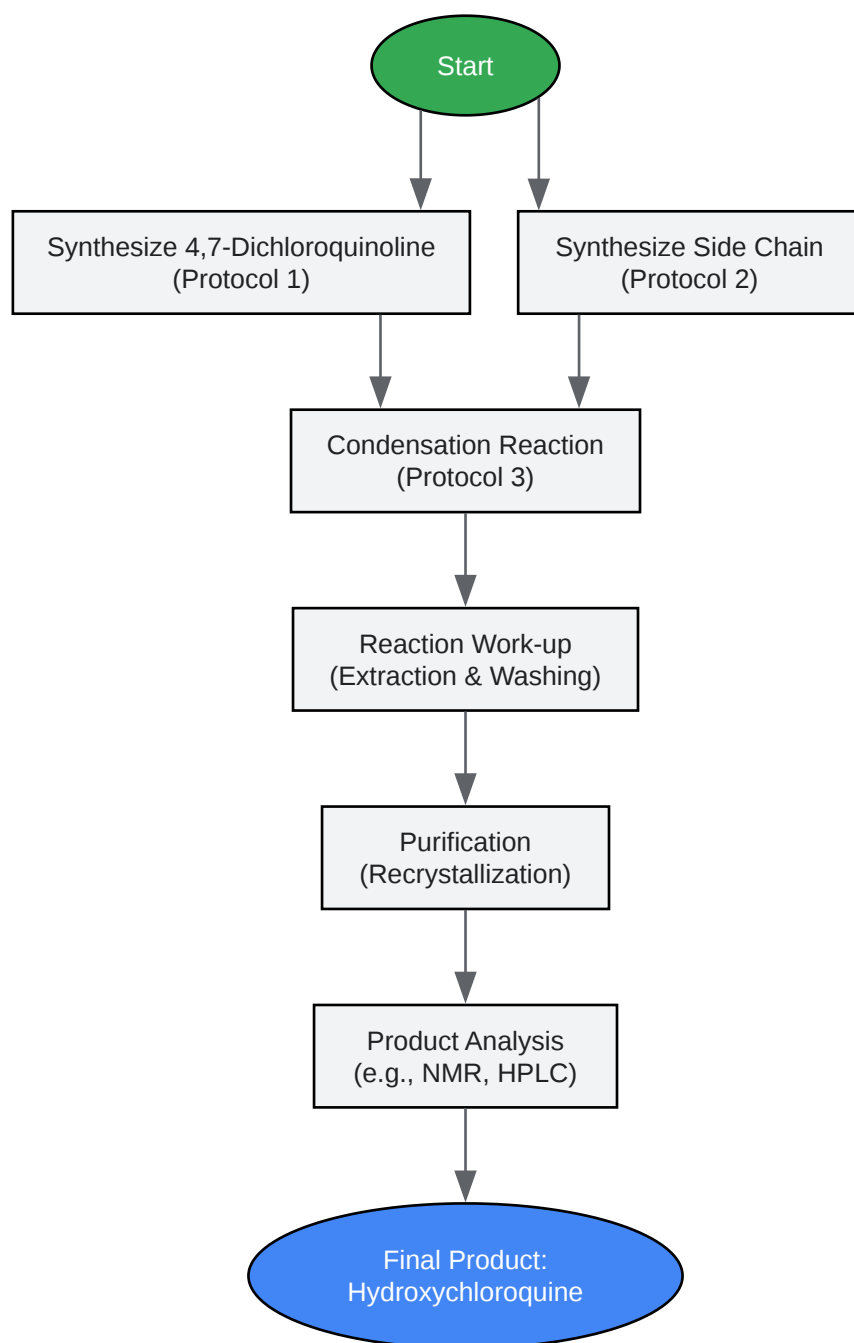
Synthesis of Hydroxychloroquine Pathway



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Caption: Synthetic pathway of Hydroxychloroquine.

Experimental Workflow for Hydroxychloroquine Synthesis



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Caption: Experimental workflow for Hydroxychloroquine synthesis.

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References

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- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
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